molecular formula C17H25FN2O4 B6750451 tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate

tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate

Cat. No.: B6750451
M. Wt: 340.4 g/mol
InChI Key: VVWROTFRORKMQK-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate is a complex organic compound that features a tert-butyl carbamate protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate typically involves multiple steps. One common method includes the protection of an amine group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can improve the selectivity and reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Amines, thiols, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate involves its ability to protect amine groups through the formation of a stable carbamate linkage. This protection is crucial in multi-step organic syntheses where selective deprotection is required. The compound interacts with molecular targets such as enzymes and proteins, modifying their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(4-fluorophenyl)carbamate
  • tert-Butyl N-(4-ethoxyphenyl)carbamate

Uniqueness

Tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate is unique due to its specific combination of functional groups, which provide distinct reactivity and stability profiles. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups .

Properties

IUPAC Name

tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4/c1-5-23-10-6-7-15(21)20-14-11-12(8-9-13(14)18)19-16(22)24-17(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWROTFRORKMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)NC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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